molecular formula C9H11FOS B2921633 3-Fluoro-5-propoxybenzenethiol CAS No. 1379248-99-3

3-Fluoro-5-propoxybenzenethiol

Cat. No.: B2921633
CAS No.: 1379248-99-3
M. Wt: 186.24
InChI Key: XNBCSAXHCLQDJL-UHFFFAOYSA-N
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Description

3-Fluoro-5-propoxybenzenethiol is an organic compound with the molecular formula C9H11FOS It is a derivative of benzenethiol, where the benzene ring is substituted with a fluorine atom at the third position and a propoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-propoxybenzenethiol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluorobenzenethiol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed to achieve higher efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-propoxybenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form the corresponding sulfonic acid or sulfoxide.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The fluorine atom and the propoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used in aprotic solvents.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Thiolate anions.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-propoxybenzenethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-propoxybenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their activity. The fluorine atom can influence the compound’s reactivity and stability, while the propoxy group can affect its solubility and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-methoxybenzenethiol: Similar structure but with a methoxy group instead of a propoxy group.

    3-Fluoro-5-ethoxybenzenethiol: Similar structure but with an ethoxy group instead of a propoxy group.

    3-Fluoro-5-butoxybenzenethiol: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness

3-Fluoro-5-propoxybenzenethiol is unique due to the specific combination of the fluorine atom and the propoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired.

Properties

IUPAC Name

3-fluoro-5-propoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FOS/c1-2-3-11-8-4-7(10)5-9(12)6-8/h4-6,12H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBCSAXHCLQDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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